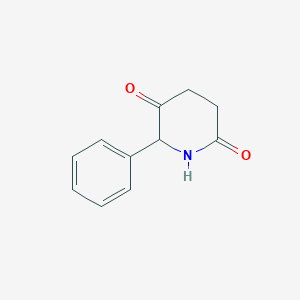
3,6-Diketo-2-phenylpiperidine
Cat. No. B8703806
M. Wt: 189.21 g/mol
InChI Key: XGFLANSKAALFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05633266
Procedure details


To a 5L flask containing ammonium acetate (450g) which had been thoroughly purged with nitrogen was added a freshly prepared solution of titanium trichloride (300 g, 1.95 mol) in deoxygenated water (2.1L) with ice-bath cooling. To the resulting green solution was added a solution of trans-3-nitro-6-oxo-2-phenylpiperidine (Example 1a, 90 g, 0.409 mol) and sodium methoxide (27 g, 0.5 mol) in methanol (750 ml). The solution was stirred for 1 hr at 0° C. and for a further 1 hr at room temperature. Concentrated hydrochloric acid (240 ml) was added dropwise, and the resulting mixture extracted with ethyl acetate (1000 ml, 3×500 ml). The combined organic extracts were washed with saturated brine (1000 ml), dried (MgSO4), and evaporated under reduced pressure. The residue was suspended in ether and filtered and the pale yellow crystalline solid was washed with ether (3×100 ml) and dried in vacuo to afford 2,5-dioxo-6-phenylpiperidine (58 g, 75%): m.p. 160°-164° C.
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
sodium methoxide
Quantity
27 g
Type
reactant
Reaction Step Two





Yield
75%
Identifiers


|
REACTION_CXSMILES
|
C([O-])(=[O:3])C.[NH4+].[N+]([C@@H:9]1[CH2:14][CH2:13][C:12](=[O:15])[NH:11][C@H:10]1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)([O-])=O.C[O-].[Na+].Cl>O.CO.[Cl-].[Cl-].[Cl-].[Ti+3]>[O:15]=[C:12]1[CH2:13][CH2:14][C:9](=[O:3])[CH:10]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:11]1 |f:0.1,3.4,8.9.10.11|
|
Inputs


Step One
[Compound]
|
Name
|
5L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])[C@H]1[C@@H](NC(CC1)=O)C1=CC=CC=C1
|
|
Name
|
sodium methoxide
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
2.1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Ti+3]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 1 hr at 0° C. and for a further 1 hr at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been thoroughly purged with nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture extracted with ethyl acetate (1000 ml, 3×500 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with saturated brine (1000 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the pale yellow crystalline solid was washed with ether (3×100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1NC(C(CC1)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58 g | |
| YIELD: PERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
